molecular formula C18H20N3NaO6S B1261695 Zegerid CAS No. 774595-73-2

Zegerid

Número de catálogo: B1261695
Número CAS: 774595-73-2
Peso molecular: 429.4 g/mol
Clave InChI: UUYQXLQNUVEFGD-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting intermediate is then oxidized to form omeprazole .

Sodium bicarbonate is produced industrially through the Solvay process, which involves the reaction of sodium chloride, ammonia, and carbon dioxide in water. The reaction produces sodium bicarbonate and ammonium chloride as by-products .

Industrial Production Methods

Omeprazole is produced on an industrial scale using the same synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. Sodium bicarbonate is produced in large quantities using the Solvay process, which is widely used in the chemical industry .

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Clinical Applications

  • Treatment of Gastroesophageal Reflux Disease (GERD) :
    • Zegerid is primarily indicated for the relief of heartburn associated with GERD. Clinical trials have demonstrated its efficacy in providing rapid relief from heartburn symptoms compared to other PPIs like Losec (omeprazole) and Prevacid (lansoprazole) .
  • Management of Peptic Ulcers :
    • The drug is effective in the treatment and prevention of peptic ulcers, particularly in patients at risk due to NSAID use or other factors. Its ability to rapidly increase gastric pH helps in ulcer healing and symptom relief.
  • Prevention of Upper Gastrointestinal Bleeding :
    • This compound has been studied for its role in reducing the risk of upper gastrointestinal bleeding in critically ill patients. A significant study indicated that it was non-inferior to intravenous cimetidine in preventing clinically significant upper GI bleeding .
  • Rapid Symptom Relief :
    • Its formulation allows for quicker absorption and onset of action, making it beneficial for patients requiring immediate symptom control. Studies show that this compound can achieve therapeutic levels faster than traditional delayed-release formulations .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it achieves higher maximum plasma concentrations (Cmax) and area under the curve (AUC) compared to other formulations like Prilosec . This rapid absorption is crucial for patients experiencing acute episodes of heartburn.

Study 1: Comparison with Losec

A Phase III trial compared this compound with Losec in patients with frequent heartburn. The results showed that while both medications were effective, this compound provided quicker symptom relief within the first 30 minutes post-dose .

Study 2: Upper GI Bleeding Prevention

In a study involving critically ill patients, this compound was administered via nasogastric tube over 14 days. The median gastric pH remained above 4 in 95% of patients, demonstrating its effectiveness in maintaining gastric acidity levels conducive to preventing bleeding .

Summary Table of Key Findings

ApplicationKey Findings
GERD TreatmentRapid relief from heartburn; superior to some other PPIs in speed of action
Peptic Ulcer ManagementEffective in healing and preventing ulcers, especially under NSAID use
Upper GI Bleeding PreventionNon-inferior to intravenous cimetidine; maintains gastric pH above 4 in critically ill patients
Rapid Symptom ReliefFaster absorption leads to quicker symptom control compared to delayed-release formulations

Mecanismo De Acción

Omeprazole, the active ingredient in Zegerid, works by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, omeprazole effectively reduces the production of stomach acid. Sodium bicarbonate acts as a buffer to protect omeprazole from being degraded by stomach acid, ensuring its absorption and effectiveness .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Zegerid is unique because it combines omeprazole with sodium bicarbonate, which enhances the absorption and effectiveness of omeprazole. This combination allows for rapid relief of heartburn symptoms and provides a longer duration of action compared to other proton pump inhibitors .

Propiedades

Número CAS

774595-73-2

Fórmula molecular

C18H20N3NaO6S

Peso molecular

429.4 g/mol

Nombre IUPAC

sodium;hydrogen carbonate;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S.CH2O3.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;2-1(3)4;/h5-8H,9H2,1-4H3,(H,19,20);(H2,2,3,4);/q;;+1/p-1

Clave InChI

UUYQXLQNUVEFGD-UHFFFAOYSA-M

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

SMILES canónico

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.C(=O)(O)[O-].[Na+]

Sinónimos

Acitrel
omeprazole, sodium bicarbonate drug combination
Rapinex
SAN 05
Zegerid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.